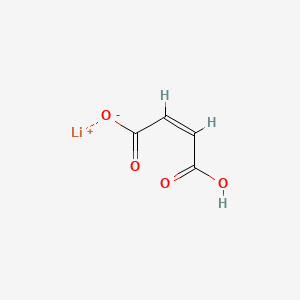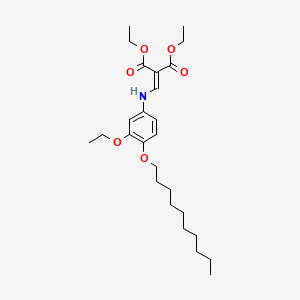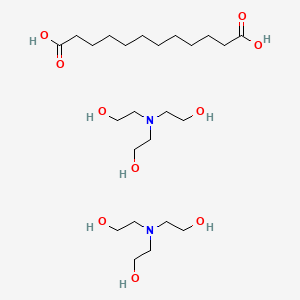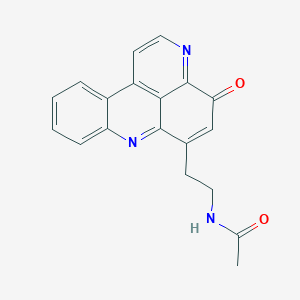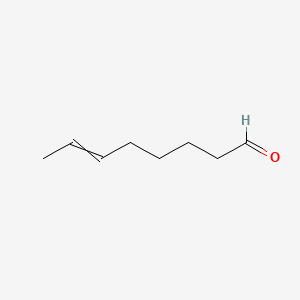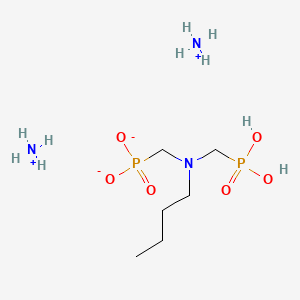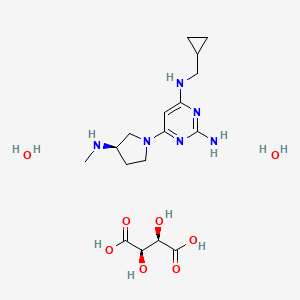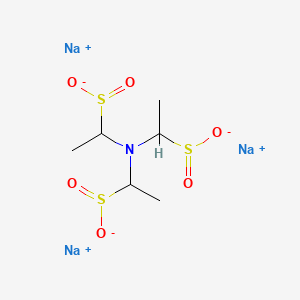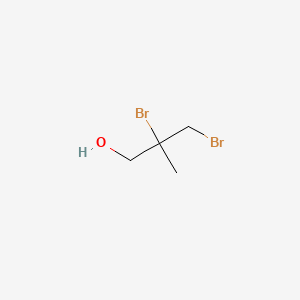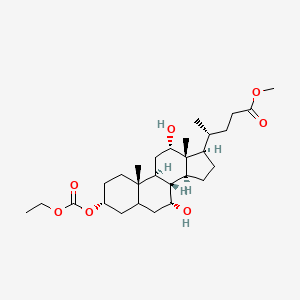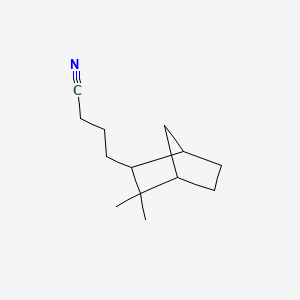
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo(221)heptane-2-butyronitrile is a bicyclic compound characterized by its unique structure, which includes a bicycloheptane core with a butyronitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)heptane with a nitrile source under specific conditions. One common method includes the use of a Grignard reagent followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile addition reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas with a catalyst (e.g., Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Compounds with new functional groups replacing the nitrile group
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various molecular targets. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylene-bicyclo(2.2.1)heptane
Comparison: 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable in specific synthetic applications where the nitrile group is advantageous .
Eigenschaften
CAS-Nummer |
85567-32-4 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)butanenitrile |
InChI |
InChI=1S/C13H21N/c1-13(2)11-7-6-10(9-11)12(13)5-3-4-8-14/h10-12H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
FUWRDISUIDPNNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1CCCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


